![molecular formula C11H18N4 B6508856 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine CAS No. 919496-40-5](/img/structure/B6508856.png)
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine
Overview
Description
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a piperazine moiety, which is further substituted with an isopropyl group
Biochemical Analysis
Biochemical Properties
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft Additionally, this compound has shown activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In human embryonic kidney cells (HEK-293), this compound has demonstrated low cytotoxicity, making it a promising candidate for further development . It influences cell signaling pathways by inhibiting acetylcholinesterase, which can lead to increased levels of acetylcholine and enhanced cholinergic signaling . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, potentially leading to therapeutic benefits in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of acetylcholinesterase involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits. Additionally, its anti-tubercular activity is attributed to its interaction with bacterial enzymes, disrupting essential metabolic processes in Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that its inhibitory effects on acetylcholinesterase are sustained over time, suggesting potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as toxicity or off-target effects. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its metabolism may involve cytochrome P450 enzymes, which play a role in the oxidative metabolism of many xenobiotics
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine typically involves the reaction of pyrazine with 1-isopropylpiperazine under suitable conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents like bromoethane, chloroacetyl chloride
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially providing therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)pyrazine: This compound is structurally similar but lacks the isopropyl group on the piperazine ring.
1-(Pyrazin-2-yl)piperazine: Another similar compound with a pyrazine ring substituted with a piperazine moiety, but without the isopropyl group.
Uniqueness
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-10(2)14-5-7-15(8-6-14)11-9-12-3-4-13-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMQCGQXVGRRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
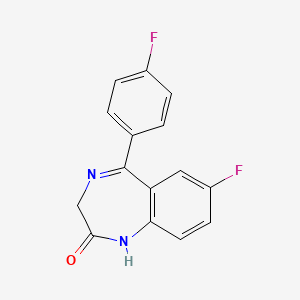
![1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508792.png)
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetonitrile](/img/structure/B6508804.png)
![Benzamide, 2-fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-](/img/structure/B6508808.png)
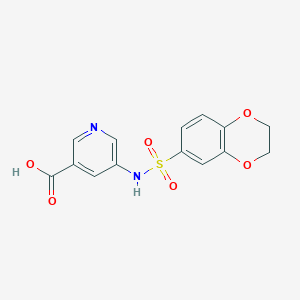
![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide](/img/structure/B6508814.png)
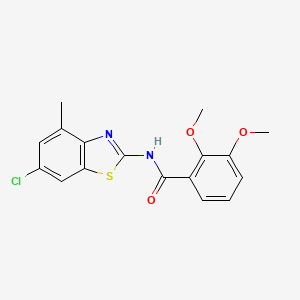
![2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6508821.png)
![5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6508823.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6508827.png)
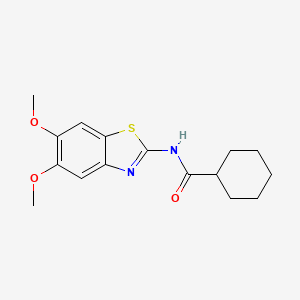
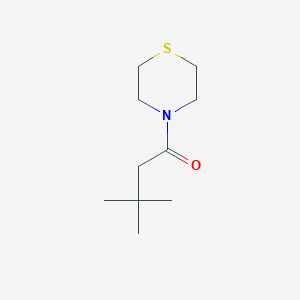
![2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6508852.png)
![ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6508863.png)
